1-Bromo-1-heptene
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Overview
Description
1-Bromo-1-heptene is an organic compound with the molecular formula C₇H₁₃Br. It is a member of the alkene family, characterized by the presence of a bromine atom attached to the first carbon of a heptene chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-heptene can be synthesized through the bromination of 1-heptene. The reaction typically involves the addition of bromine (Br₂) to 1-heptene in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form heptadiene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Substitution: 1-heptanol, 1-heptanenitrile.
Addition: 1,2-dibromoheptane.
Elimination: 1,3-heptadiene.
Scientific Research Applications
1-Bromo-1-heptene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme-catalyzed reactions involving halogenated alkenes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-1-heptene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, the double bond in this compound makes it susceptible to electrophilic addition reactions .
Comparison with Similar Compounds
1-Bromoheptane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
1-Chloro-1-heptene: Similar reactivity but with chlorine instead of bromine, leading to different reaction kinetics and product distributions.
1-Iodo-1-heptene: More reactive than 1-bromo-1-heptene due to the larger atomic radius of iodine.
Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and addition reactions provides a wide range of synthetic possibilities .
Properties
CAS No. |
89942-12-1 |
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Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-1-bromohept-1-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+ |
InChI Key |
XNCAEAZUROUZKT-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/Br |
Canonical SMILES |
CCCCCC=CBr |
Origin of Product |
United States |
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